N-Iodophthalimide
Overview
Description
Synthesis Analysis
The chemoselective α-iodination of various simple and multi-functionalised acrylic esters is efficiently accomplished by a Morita–Baylis–Hillman protocol involving the use of N-Iodophthalimide, 3-quinuclidinol, and KF-Celite in acetonitrile .Molecular Structure Analysis
The molecular structure of N-Iodophthalimide is represented by the IUPAC name 2-iodoisoindole-1,3-dione . The InChI representation is InChI=1S/C8H4INO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H . The Canonical SMILES representation is C1=CC=C2C(=C1)C(=O)N(C2=O)I .Chemical Reactions Analysis
N-Iodophthalimide is used in the chemoselective α-iodination of various simple and multi-functionalised acrylic esters . This process is efficiently accomplished by a Morita–Baylis–Hillman protocol .Physical And Chemical Properties Analysis
N-Iodophthalimide has a molecular weight of 273.03 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a topological polar surface area of 37.4 Ų . It has a heavy atom count of 12 .Scientific Research Applications
Chemoselective α-Iodination of Acrylate Esters
N-Iodophthalimide is used in the chemoselective α-iodination of acrylate esters through a Morita–Baylis–Hillman protocol . This process is efficient and maintains the integrity of multi-functionalized acrylic esters, making the resulting α-iodoacrylates suitable for organometallic reactions, such as Nozaki–Kishi–Hiyama type coupling .
Metal-Free C–H Functionalization of Allenamides
In the field of organic synthesis, N-Iodophthalimide facilitates the metal-free C–H functionalization of allenamides, leading to the formation of branched allylic esters . This method is advantageous for its regioselectivity, scalability, and broad substrate scope, providing a practical protocol for synthesizing allylic esters, including allylic amino acid esters .
Selective Iodination for Synthetic Chemistry
N-Iodophthalimide serves as a phthalimide derivative for the selective iodination of acrylic esters . Its application is crucial in synthetic chemistry where selective iodination is required for further chemical transformations.
Crystal Structure Prediction
The compound is also instrumental in crystal structure prediction studies. By combining evolutionary algorithms and the synthon approach, researchers can predict low-energy crystal structures, which is essential for understanding the stability and reactivity of various compounds .
Mechanism of Action
Target of Action
N-Iodophthalimide is primarily used in the selective iodination of acrylate esters . The compound’s primary targets are the α-positions of acrylic esters .
Mode of Action
N-Iodophthalimide interacts with its targets through a Morita–Baylis–Hillman-type protocol . This involves the use of N-Iodophthalimide, 3-quinuclidinol, and KF-Celite in acetonitrile . The iodination proceeds via this protocol to give α-iodoacrylic esters .
Biochemical Pathways
The chemoselective α-iodination of various simple and multi-functionalised acrylic esters is efficiently accomplished by a Morita–Baylis–Hillman protocol . This process affects the biochemical pathways involved in the synthesis of α-iodoacrylates, which are suitable for organometallic reactions .
Result of Action
The result of N-Iodophthalimide’s action is the efficient and chemoselective α-iodination of various simple and multi-functionalised acrylic esters . No degradation of the obtained compounds was observed under the optimized conditions , thus furnishing α-iodoacrylates suitable for organometallic reactions .
Action Environment
The action of N-Iodophthalimide is influenced by environmental factors such as the presence of 3-quinuclidinol and KF-Celite in acetonitrile . The iodination process should be conducted under light-shielded conditions to prevent degradation of the obtained compounds .
Safety and Hazards
N-Iodophthalimide is a chemical that can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, medical advice or attention should be sought .
properties
IUPAC Name |
2-iodoisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZGNNPTDCJIIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175076 | |
Record name | N-Iodophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Iodophthalimide | |
CAS RN |
20919-42-0 | |
Record name | N-Iodophthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020919420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Iodophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Iodophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the characteristic applications of N-Iodophthalimide in organic synthesis?
A: N-Iodophthalimide is a versatile reagent in organic synthesis, known for its chemoselective and regioselective properties. [, , ] For instance, it facilitates the highly efficient and chemoselective α-iodination of acrylate esters through a Morita-Baylis-Hillman protocol. [] This reaction is particularly valuable because the resulting α-iodoacrylates are suitable for further organometallic reactions like Nozaki-Kishi-Hiyama coupling. Additionally, N-Iodophthalimide exhibits high N2-selectivity when reacting with pyrroles and indoles in the presence of NIS or itself. [] This selectivity is crucial for controlled functionalization of these heterocycles, leading to specific product formation. Furthermore, N-Iodophthalimide enables visible-light-induced metal-/photocatalyst-free C-H bond imidation of arenes. [] This approach offers a more sustainable and environmentally friendly alternative to traditional transition-metal-catalyzed C-H functionalization methods.
Q2: How does N-Iodophthalimide function in visible-light-induced C-H imidation reactions?
A: N-Iodophthalimide plays a crucial role in visible-light-induced C-H imidation reactions by acting as a source of photochemically generated iodine radicals. [] Upon absorbing visible light, N-Iodophthalimide undergoes homolytic cleavage of the nitrogen-iodine bond, generating these reactive species. These radicals subsequently abstract a hydrogen atom from the arene substrate, forming an aryl radical intermediate. This intermediate then reacts with another molecule of N-Iodophthalimide to yield the desired imidated product. Notably, this process proceeds without requiring any metal catalysts or external photocatalysts, highlighting the unique reactivity of N-Iodophthalimide under visible light irradiation.
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